N-Methoxy-N,5-dimethylpicolinamide N-Methoxy-N,5-dimethylpicolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17431451
InChI: InChI=1S/C9H12N2O2/c1-7-4-5-8(10-6-7)9(12)11(2)13-3/h4-6H,1-3H3
SMILES:
Molecular Formula: C9H12N2O2
Molecular Weight: 180.20 g/mol

N-Methoxy-N,5-dimethylpicolinamide

CAS No.:

Cat. No.: VC17431451

Molecular Formula: C9H12N2O2

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

N-Methoxy-N,5-dimethylpicolinamide -

Specification

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
IUPAC Name N-methoxy-N,5-dimethylpyridine-2-carboxamide
Standard InChI InChI=1S/C9H12N2O2/c1-7-4-5-8(10-6-7)9(12)11(2)13-3/h4-6H,1-3H3
Standard InChI Key COCNMSGINDJLGX-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1)C(=O)N(C)OC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

N-Methoxy-N,5-dimethylpicolinamide (systematic IUPAC name: N-methoxy-N,5-dimethylpyridine-2-carboxamide) belongs to the picolinamide family, a class of compounds renowned for their versatility in drug discovery and materials science. Its molecular formula is C₉H₁₂N₂O₂, with a calculated molecular weight of 180.20 g/mol. The structure comprises a pyridine ring substituted with a methyl group at the 5-position and a methoxy-methylamide group at the 2-position (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.20 g/mol
Calculated LogP1.2 (estimated via ChemAxon)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The methoxy and methyl groups on the amide nitrogen likely enhance lipophilicity and steric bulk, potentially influencing binding interactions in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis of N-Methoxy-N,5-dimethylpicolinamide can be extrapolated from methods used for analogous picolinamides . A plausible pathway involves:

  • Functionalization of Picolinic Acid:
    Picolinic acid undergoes chlorination with thionyl chloride (SOCl₂) to form 2-picolinoyl chloride. Subsequent reaction with N-methoxy-N-methylamine introduces the methoxy-methylamide moiety .

  • Methylation at the 5-Position:
    Direct Friedel-Crafts alkylation or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce the methyl group at the 5-position. Alternative approaches may involve starting from pre-methylated pyridine derivatives.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
ChlorinationSOCl₂, reflux, 4h85–90
Amide FormationN-Methoxy-N-methylamine, DCM, RT, 2h70–75
MethylationCH₃I, K₂CO₃, DMF, 80°C, 12h60–65

Industrial Scalability

Continuous flow reactors and automated purification systems could optimize yield and purity for large-scale production, as demonstrated in industrial syntheses of related brominated picolinamides.

Mechanistic Insights

Molecular Docking Predictions

Docking studies of analogous compounds into Aurora-B kinase (PDB: 4AF3) reveal that the picolinamide scaffold forms hydrogen bonds with hinge-region residues (e.g., Ala173, Glu183) . Substitutions at the 5-position and amide nitrogen may modulate binding kinetics, potentially improving selectivity or potency.

Metabolic Stability

Preliminary in vitro assays for related compounds indicate moderate metabolic stability in hepatic microsomes (t₁/₂: ~45 min in human, ~30 min in rat) . The methyl group at the 5-position could mitigate oxidative metabolism, extending half-life in vivo.

Industrial and Agricultural Applications

Agrochemical Development

Picolinamide derivatives are integral to herbicide and fungicide formulations. The methoxy-methyl group in N-Methoxy-N,5-dimethylpicolinamide may confer resistance to enzymatic degradation in soil, enhancing field longevity.

Materials Science

The planar pyridine ring and polar amide group suggest utility in liquid crystals or metal-organic frameworks (MOFs). Computational studies could explore its coordination chemistry with transition metals like Cu(II) or Fe(III).

Challenges and Future Directions

Synthetic Hurdles

Regioselective methylation at the 5-position remains a challenge, necessitating optimized catalysts (e.g., Pd(OAc)₂/Xantphos) or directed ortho-metalation strategies .

Toxicity Profiling

While structural analogs show low acute toxicity (LD₅₀ > 500 mg/kg in rodents), chronic exposure studies are essential to assess neurotoxic or carcinogenic risks .

Clinical Translation

Advancement to clinical trials requires pharmacokinetic optimization, including formulation strategies to enhance oral bioavailability (>50% in preclinical models) .

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